5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Description
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a chemical compound with the molecular formula C7H3Cl2NO2S It is a derivative of benzothiazole, characterized by the presence of two chlorine atoms at positions 5 and 7, and a trione functional group
Properties
CAS No. |
1916519-35-1 |
|---|---|
Molecular Formula |
C7H3Cl2NO3S |
Molecular Weight |
252.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the chlorination of 2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 7 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trione group to other functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of redox states and interference with cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- 5-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Uniqueness
5,7-dichloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated counterparts. This dual chlorination can enhance its potency and selectivity in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
